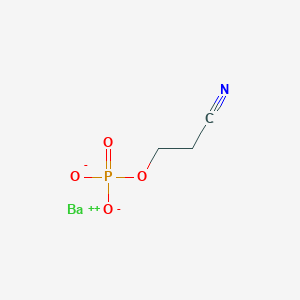
Barium 2-cyanoethyl phosphate
Cat. No. B014254
Key on ui cas rn:
5015-38-3
M. Wt: 288.38 g/mol
InChI Key: JVBZVUCARVJMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04276409
Procedure details


A 6.277 g portion of barium 2-cyanoethylphosphate was placed into an Erlenmeyer flask and slurried in deionized water. About 2 ml. of concentrated hydrochloric acid was added to form the compound 2-cyanoethylphosphoric acid. The flask was fitted with a Tuttle cover (Fisher Scientific Company Cat. No. 10-042) and the contents heated to boiling. To this was added 1.100 g of ZrOCl2.8H2O. A white precipitate formed immediately, and the mixture was heated and refluxed for about one day. The solution was inadvertently evaporated to dryness during this time.
Name
barium 2-cyanoethylphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][O:5][P:6]([O-:9])([O-:8])=[O:7])#[N:2].[Ba+2].Cl>O>[C:1]([CH2:3][CH2:4][O:5][P:6](=[O:7])([OH:9])[OH:8])#[N:2] |f:0.1|
|
Inputs


Step One
|
Name
|
barium 2-cyanoethylphosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CCOP(=O)([O-])[O-].[Ba+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CCOP(O)(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
